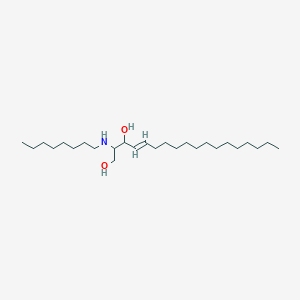

2-Octylamino-4-octadecen-1,3-diol

Description

2-Octylamino-4-octadecen-1,3-diol is a structurally complex amphiphilic molecule characterized by a long unsaturated hydrocarbon chain (C18), a secondary amine group at the 2-position, and vicinal diol groups at the 1,3-positions. This configuration imparts unique solubility and interfacial properties, making it a candidate for surfactant and emulsifier applications in industrial and biochemical contexts . Its amphiphilicity arises from the hydrophobic octadecene backbone and hydrophilic diol/amine moieties, enabling micelle formation and stabilization of biphasic systems. Evidence suggests its derivatives may contribute to sustainable chemistry due to reduced toxicity compared to conventional surfactants .

Properties

IUPAC Name |

(E)-2-(octylamino)octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRGRGSMEUKQSD-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/C(C(CO)NCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylamino-4-octadecen-1,3-diol typically involves the reaction of octylamine with a suitable precursor that contains the octadecen-1,3-diol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may also involve purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Octylamino-4-octadecen-1,3-diol can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where the octylamino group or other substituents are replaced by different functional groups

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-Octylamino-4-octadecen-1,3-diol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in cellular signaling and membrane interactions.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Octylamino-4-octadecen-1,3-diol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, affecting their fluidity and function. Additionally, it can modulate signaling pathways by binding to receptors or enzymes, leading to various cellular responses .

Comparison with Similar Compounds

Key Observations:

Chain Length and Unsaturation: The C18 unsaturated backbone of this compound enhances hydrophobic interactions compared to shorter-chain analogs like 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol (C5). Octyldodecanol (C20, saturated) lacks polar groups, limiting its utility in aqueous systems but favoring non-polar applications like lubrication .

Functional Group Diversity: The secondary amine in this compound enables pH-dependent protonation, enhancing solubility modulation and interfacial activity. Branched diols (e.g., 2-ethyl-2-(hydroxymethyl)-propane-1,3-diol) exhibit steric hindrance, favoring coordination chemistry in heterometallic complexes rather than surfactant behavior .

Applications: The amphiphilicity of this compound supports its use in biocompatible materials and green chemistry, whereas Octyldodecanol is restricted to industrial roles like plasticization . Smaller diols (e.g., 2-amino-2-(hydroxymethyl)-propane-1,3-diol) are employed in gas treatment processes due to their chelating capacity .

Research Findings and Performance Metrics

While direct quantitative comparisons (e.g., critical micelle concentration, solubility) are absent in the provided evidence, qualitative distinctions emerge:

- Synthetic Feasibility: this compound requires multi-step synthesis involving amine alkylation and diol formation, whereas Octyldodecanol is commercially produced via straightforward alcohol synthesis routes .

- Environmental Impact: The unsaturated backbone and amine group in this compound may reduce persistence in ecosystems compared to fully saturated, non-degradable analogs like Octyldodecanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.